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molecular formula C14H17FO4 B032436 4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl CAS No. 179420-67-8

4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl

Cat. No. B032436
M. Wt: 268.28 g/mol
InChI Key: WSNKLYIWJLWVDJ-UHFFFAOYSA-N
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Patent
US06063928

Procedure details

A mixture of ethyl 4-[3-(benzyloxy)-5-fluorophenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate (2.70 g, 7.5 mmol) and 10% palladium on activated carbon (0.27 g) in ethanol (100 ml) was stirred under a hydrogen atmosphere for 3.25 hr. Catalyst was removed by filtration and evaporation of the filtrate gave the titled compound as a colorless liquid (2.01 g, quantitative yield).
Name
ethyl 4-[3-(benzyloxy)-5-fluorophenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([C:16]2([C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:12]=[C:13]([F:15])[CH:14]=1)C1C=CC=CC=1>[Pd].C(O)C>[F:15][C:13]1[CH:14]=[C:9]([OH:8])[CH:10]=[C:11]([C:16]2([C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:17][CH2:18][O:19][CH2:20][CH2:21]2)[CH:12]=1

Inputs

Step One
Name
ethyl 4-[3-(benzyloxy)-5-fluorophenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate
Quantity
2.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=C(C1)F)C1(CCOCC1)C(=O)OCC
Name
Quantity
0.27 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere for 3.25 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Catalyst was removed by filtration and evaporation of the filtrate

Outcomes

Product
Details
Reaction Time
3.25 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)C1(CCOCC1)C(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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